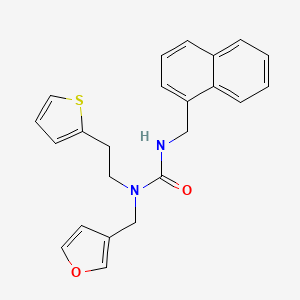

![molecular formula C24H19N3O2 B2563837 1,3-双(4-甲氧基苯基)-1H-吡唑并[4,3-c]喹啉 CAS No. 901267-15-0](/img/structure/B2563837.png)

1,3-双(4-甲氧基苯基)-1H-吡唑并[4,3-c]喹啉

货号 B2563837

CAS 编号:

901267-15-0

分子量: 381.435

InChI 键: YBMUALDOQBYATJ-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

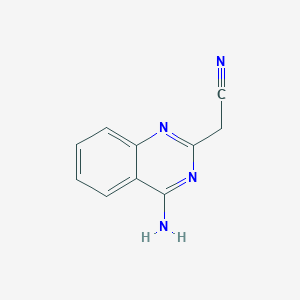

The compound “1,3-bis(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline” belongs to the class of organic compounds known as quinolines and derivatives. Quinolines and derivatives are compounds containing a quinoline moiety, a structure characterized by a benzene ring fused to a pyridine ring .

Synthesis Analysis

The synthesis of quinoline derivatives often involves reactions such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

Quinoline is a nitrogen-containing heterocyclic aromatic compound, acting as a weak tertiary base and has the ability to form salts with acids and undergo electrophilic substitution reactions as well as reactions similar to those of pyridine and benzene .Chemical Reactions Analysis

Quinoline derivatives are known to undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction .科学研究应用

合成方法和化学性质

- 稠合杂环合成:吡唑并[3,4-c]喹啉衍生物的合成涉及还原和热环化过程,突出了特定氮位点的独特氨基烷基化。这项研究提供了对这些化合物的化学结构和潜在修饰的见解 (Nagarajan & Shah, 1992)。

- 微波辅助合成:合成技术的进步包括使用微波辐射来提高吡唑并[3,4-b]喹啉的反应速率和产率,展示了化学合成的现代方法 (Mogilaiah, Sudhakar, & Reddy, 2003)。

潜在生物活性

- 蛋白激酶抑制活性:研究表明,某些 3-氨基-1H-吡唑并[3,4-b]喹啉对细菌丝氨酸/苏氨酸蛋白激酶表现出显着的抑制活性,表明了潜在的抗菌和抗分枝杆菌应用。这一发现对于开发针对细菌感染的新治疗策略至关重要 (Lapa et al., 2013)。

- 抗菌评价:新型 3-取代 6-甲氧基-1H-吡唑并[3,4-b]喹啉衍生物已被合成并筛选出体外抗菌活性,对一系列细菌和真菌表现出中等活性。这表明它们作为抗菌剂的潜力,突出了这些化合物在药物化学中的多功能性 (El-Gamal, Hagrs, & Abulkhair, 2016)。

材料科学和光电应用

- 有机发光二极管 (OLED):研究将各种取代的吡唑并喹啉用作 OLED 中的发光材料,展示了这些化合物在电子和光电应用中的潜力。该研究探讨了取代对器件性能的影响,例如电致发光、导通电压和量子效率 (T. et al., 2001)。

未来方向

属性

IUPAC Name |

1,3-bis(4-methoxyphenyl)pyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N3O2/c1-28-18-11-7-16(8-12-18)23-21-15-25-22-6-4-3-5-20(22)24(21)27(26-23)17-9-13-19(29-2)14-10-17/h3-15H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBMUALDOQBYATJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=CC=C(C=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-bis(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

![1-[1-[4-Chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylpyrrol-3-yl]-2-(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone](/img/structure/B2563754.png)

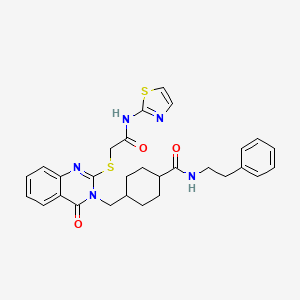

![3-{1-[3-(3-methoxyphenyl)-1H-pyrazole-4-carbonyl]piperidin-4-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2563758.png)

![N'-(4-chlorophenyl)-N-[(2,6-dichlorobenzyl)oxy]-N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)urea](/img/structure/B2563762.png)

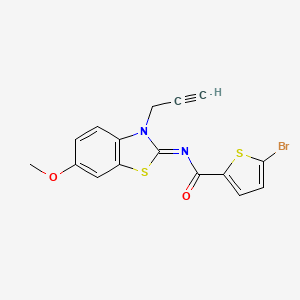

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-chloro-5-nitrobenzamide](/img/structure/B2563764.png)

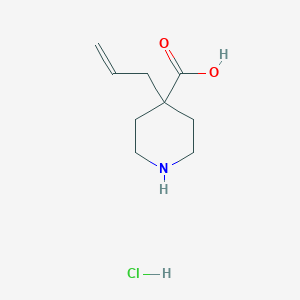

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(4-chlorophenyl)acetamide](/img/structure/B2563768.png)

![N-(2-(diethylamino)ethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2563769.png)

![(E)-2-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-5-(naphthalen-1-ylmethylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/no-structure.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-isopentyl-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2563772.png)

![4-Chloro-3-[(4-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B2563774.png)